molecular formula C15H16O5 B13925895 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester

Cat. No.: B13925895
M. Wt: 276.28 g/mol
InChI Key: XUVRNWHBEHUNAU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester is an organic compound with the molecular formula C15H16O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three methoxy groups and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-.

    Reduction: Formation of 2-Naphthalenemethanol, 4,5,6-trimethoxy-.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The methoxy groups and the ester functionality play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-: The parent compound without the methyl ester group.

    2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

    2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, propyl ester: Similar structure with a propyl ester group.

Uniqueness

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of three methoxy groups enhances its solubility and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

methyl 4,5,6-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O5/c1-17-11-6-5-9-7-10(15(16)20-4)8-12(18-2)13(9)14(11)19-3/h5-8H,1-4H3

InChI Key

XUVRNWHBEHUNAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)OC)OC)OC

Origin of Product

United States

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